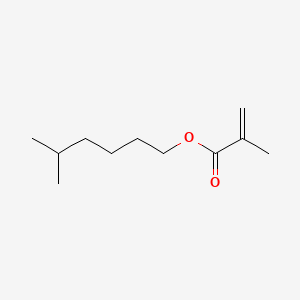

Isoheptyl methacrylate

Description

Significance and Research Landscape of Alkyl Methacrylates

Alkyl methacrylates are a significant subgroup of methacrylate (B99206) monomers that serve as the building blocks for a diverse range of polymeric materials. The structure of the alkyl side chain, specifically its length and degree of branching, is a critical determinant of the final polymer's properties. For example, polymers derived from short-chain alkyl methacrylates, such as methyl methacrylate (MMA), are typically hard and rigid with a high glass transition temperature (Tg), making them ideal for applications like transparent sheeting and optical fibers. researchgate.net In contrast, long-chain alkyl methacrylates, like lauryl methacrylate, produce softer, more flexible polymers with lower Tg values, which are often employed as impact modifiers and in pressure-sensitive adhesives. The thermal decomposition of poly(alkyl methacrylates) is a significant consideration for their processing at high temperatures, with studies showing that these polymers primarily degrade back to their constituent monomers. nih.gov

The research landscape for alkyl methacrylates is both broad and dynamic. A significant area of investigation is the synthesis of novel methacrylate monomers with unique functionalities to create materials with advanced properties. mdpi.com Furthermore, there is a strong focus on developing sophisticated polymerization techniques that offer precise control over the polymer architecture. mdpi.com The exploration of their application in high-performance areas is also a key research thrust. This includes the development of materials for specialized applications such as polymer optical fibers, where copolymerization is used to fine-tune properties like the refractive index and glass transition temperature. osti.gov The overarching goal of this research is to forge clear structure-property relationships to guide the rational design of next-generation materials with bespoke performance characteristics.

Scope and Objectives of Academic Inquiry into Isoheptyl Methacrylate

Within the extensive family of alkyl methacrylates, this compound has garnered specific academic and industrial attention. The branched structure of the isoheptyl side chain confers a distinct set of properties to its corresponding polymer, poly(this compound). The primary objective of academic inquiry into this compound is to elucidate the influence of this specific branched side-chain on the physical, mechanical, and thermal properties of the resulting polymer, especially in comparison to its linear and other branched isomers.

The scope of research concerning this compound includes its fundamental polymerization thermodynamics. A key study has precisely determined the thermodynamic parameters for the polymerization of this compound. These fundamental thermodynamic values are essential for optimizing polymerization processes and for predicting the stability and performance of the resulting materials. The polymerization of methacrylates is a process governed by thermodynamic principles, where the Gibbs free energy of polymerization (ΔG) must be negative for the reaction to be favorable. nih.gov This is dependent on the enthalpy (ΔH) and entropy (ΔS) of polymerization. nih.gov

A detailed investigation into the thermodynamic properties of this compound and its polymer has yielded crucial data. This research involved the precise measurement of the heat capacity of poly(this compound) across a broad temperature range, from 5 K to 460 K, utilizing an adiabatic vacuum calorimeter. The study also determined the energy of combustion for the polymer, which allowed for the calculation of the enthalpy of combustion and the thermodynamic functions of formation. Crucially, the enthalpy of polymerization of this compound was determined by measuring the heat of combustion of both the monomer and the polymer.

The table below presents the key thermodynamic parameters for the bulk polymerization of this compound to its polymer at standard conditions (298.15 K and 101.325 kPa).

Structure

2D Structure

3D Structure

Properties

CAS No. |

2168488-05-7 |

|---|---|

Molecular Formula |

C11H20O2 |

Molecular Weight |

184.27 g/mol |

IUPAC Name |

5-methylhexyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-9(2)7-5-6-8-13-11(12)10(3)4/h9H,3,5-8H2,1-2,4H3 |

InChI Key |

PBBKPPMXXHOGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCOC(=O)C(=C)C |

Origin of Product |

United States |

Synthetic Methodologies for Isoheptyl Methacrylate and Its Polymers

Monomer Synthesis Pathways

The synthesis of isoheptyl methacrylate (B99206) monomer is predominantly achieved through esterification processes, where methacrylic acid or its derivatives are reacted with isoheptyl alcohol. Research in this area focuses on improving reaction efficiency, yield, and sustainability through catalyst development.

Esterification is a foundational method for producing methacrylate esters. The process typically involves the reaction of methacrylic acid with an alcohol—in this case, isoheptyl alcohol—to form the desired ester and water. This equilibrium reaction is generally catalyzed by an acid. google.com

A common industrial approach is the direct esterification of methacrylic acid with the corresponding alcohol. The reaction is typically driven to completion by removing the water byproduct, often through azeotropic distillation using a suitable solvent. google.com Another pathway is transesterification, where an existing methacrylate ester, such as methyl methacrylate, is reacted with a different alcohol (isoheptyl alcohol) in the presence of a catalyst to exchange the ester group.

Continuous processes have been developed to enhance production efficiency. In one such method, methacrylic acid and the alcohol are introduced into a sump phase containing a catalyst within a fractionating column. The desired ester is continuously formed and removed as an azeotropic mixture with water, achieving high conversion rates. google.com

To overcome the limitations of traditional acid catalysts, such as corrosion and purification challenges, research has explored various novel catalytic systems.

One area of development involves the use of metal-based catalysts. For instance, certain metal complexes can catalyze the esterification of methacrylic acid under milder conditions. A proposed mechanism involves the in situ generation of a highly reactive methacrylic anhydride, which then readily reacts with the alcohol. researchgate.net

Supported catalysts are also gaining attention for their ease of separation and potential for reuse. Gold nanoparticles supported on mixed oxides, for example, have been shown to be effective for the one-step oxidative esterification of methacrolein (B123484) with methanol (B129727) to produce methyl methacrylate, a process that suggests potential for adaptation to other alkyl methacrylates. mdpi.com Similarly, activated carbon supporting a tin tetrachloride catalyst has been used for the synthesis of isobornyl methacrylate, highlighting a method that offers low energy consumption and reduced environmental impact. google.com Phase-transfer catalysts, such as tetramethylammonium (B1211777) chloride, have also been investigated to enhance reaction rates in the esterification of methacrylic acid with compounds like epichlorohydrin. phasetransfercatalysis.com

Polymerization Techniques for Poly(isoheptyl methacrylate) Homopolymers

The synthesis of poly(this compound) with controlled molecular weight, low dispersity, and defined architecture is achieved through various polymerization methods. Controlled radical polymerization techniques are particularly prominent.

Controlled Radical Polymerization (CRP), also known as Reversible-Deactivation Radical Polymerization (RDRP), encompasses a range of methods that provide "living" characteristics to radical polymerization. nih.gov These techniques allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). cmu.edusigmaaldrich.com Key CRP methods applicable to methacrylates include Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).

RAFT polymerization is a versatile CRP technique that allows for the synthesis of polymers with complex architectures and high end-group fidelity. nih.gov The process relies on a degenerative transfer mechanism where a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), mediates the polymerization. d-nb.infoyoutube.com Growing polymer chains reversibly add to the RAFT agent and fragment, transferring the radical activity between dormant and active chains. This rapid exchange ensures that all chains have an equal probability of growing, leading to polymers with low dispersity. youtube.com

The choice of RAFT agent is crucial and depends on the monomer being polymerized. youtube.com For methacrylates, specific CTAs are designed to provide efficient control over the polymerization. nih.gov Research has focused on developing novel RAFT agents, including sulfur-free systems based on exo-olefins, to produce colorless polymers. d-nb.info

Table 1: Example of RAFT Polymerization of Methyl Methacrylate (MMA) This data is illustrative of the RAFT technique and is based on findings for a related monomer.

| Monomer | RAFT Agent (CTA) | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn,theo (g/mol) | Mn,exp (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|

| MMA | Di(diphenylmethyl) trithiocarbonate (B1256668) | 370:1:0.4 | 24 | 93 | 35,000 | 33,000 | 1.30 |

| MMA | Di(diphenylmethyl) trithiocarbonate | 370:1:0.4 | 48 | 99 | 37,000 | 36,500 | 1.35 |

Source: Adapted from research on novel symmetrical trithiocarbonate RAFT agents. nih.gov

ATRP is another powerful CRP method used extensively for the polymerization of methacrylates. cmu.edu This technique is based on a reversible redox process catalyzed by a transition metal complex, typically copper-based, which shuttles a halogen atom between the catalyst and the dormant polymer chain end. cmu.edu This process maintains a low concentration of active radical species, suppressing termination reactions and allowing for controlled chain growth. cmu.edu

The initiating system in ATRP consists of an alkyl halide initiator and a transition metal complexed with a ligand. The choice of these components is critical for achieving a controlled polymerization. cmu.edu ATRP is highly versatile and can be used to synthesize a wide variety of polymers with predetermined molecular weights and narrow dispersities. cmu.edu A variation known as Activators Regenerated by Electron Transfer (ARGET) ATRP allows for the use of significantly lower catalyst concentrations. cmu.edu

The following table provides representative data for the ATRP of methyl methacrylate, demonstrating the typical outcomes of this polymerization technique.

Table 2: Example of ATRP of Methyl Methacrylate (MMA) This data is illustrative of the ATRP technique and is based on findings for a related monomer.

| Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn,exp (g/mol) | Dispersity (Đ) |

|---|---|---|---|---|---|---|---|---|

| Ethyl 2-bromoisobutyrate | CuBr/dNbpy | 100:1:1:2 | Diphenyl ether | 90 | 4.5 | 95 | 9,600 | 1.15 |

| p-Toluenesulfonyl chloride | CuBr/dNbpy | 100:1:1:2 | Diphenyl ether | 90 | 2.5 | 96 | 10,200 | 1.19 |

Source: Adapted from research on controlled polymerization of methyl methacrylate. cmu.educmu.edu

Controlled Radical Polymerization (CRP) Approaches

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions. The process involves the use of a stable nitroxide radical to reversibly terminate growing polymer chains.

Historically, the NMP of methacrylates has been challenging. Early nitroxides like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) were effective for styrene (B11656) but failed to control methacrylate polymerization due to side reactions and an unfavorable activation-deactivation equilibrium. However, the development of second-generation nitroxides and specific alkoxyamine initiators, such as those based on N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1), has made the process more feasible.

A common strategy to achieve controlled polymerization of methacrylates via NMP is the addition of a small amount of a controlling comonomer, such as styrene or acrylonitrile. icp.ac.ru This comonomer is incorporated into the polymer chain and moderates the reactivity of the propagating methacrylate radical, leading to better control over the polymerization. For a bulky monomer like this compound, this approach would likely be necessary to achieve a controlled/"living" character, affording polymers with low polydispersity. The polymerization is typically conducted at temperatures between 90 °C and 120 °C.

Table 1: Representative Conditions for Nitroxide-Mediated Polymerization of Methacrylates Note: This table presents data for related methacrylates to illustrate typical NMP conditions, as specific data for this compound is not readily available in the literature.

| Monomer | Initiator/Mediator | Comonomer (mol%) | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) |

| Methyl Methacrylate (MMA) | SG1-based alkoxyamine | Acrylonitrile (~7%) | 90 | 17,000 | 1.44 |

| tert-Butyl Methacrylate (tBMA) | BlocBuilder® (SG1-based) | Acrylonitrile (10-70%) | 90 | 15,500 | 1.4-1.6 |

Conventional Free Radical Polymerization (FRP)

Conventional free radical polymerization (FRP) is the most common and industrially established method for producing poly(alkyl methacrylates). google.com The process is initiated by the decomposition of a radical initiator, such as a peroxide or an azo compound, to generate free radicals. These radicals then react with monomer units in a chain reaction to form the polymer. While robust and versatile, FRP offers limited control over molecular weight distribution, resulting in polymers with a broad polydispersity index (PDI), typically around 2 or higher.

Bulk Polymerization

In bulk polymerization, the reaction mixture consists only of the monomer (this compound) and a monomer-soluble initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). mit.edublogspot.com This method has the advantage of producing a high-purity polymer without the need for solvents.

The process is characterized by several key features:

Autoacceleration (Trommsdorff Effect): As polymerization proceeds, the viscosity of the medium increases significantly. This rise in viscosity hinders the diffusion of large polymer chains, reducing the rate of bimolecular termination. The propagation rate, however, is less affected as small monomer molecules can still diffuse to the active chain ends. This imbalance leads to a rapid increase in both the polymerization rate and the molecular weight. researchgate.net

Heat Dissipation: The polymerization of methacrylates is highly exothermic. In a bulk system, dissipating this heat can be challenging, potentially leading to localized overheating, which can affect the polymer's properties and even cause uncontrolled reactions. mcmaster.ca

High Conversion: Bulk polymerization can achieve very high monomer-to-polymer conversion rates. mcmaster.ca

For a high-boiling, viscous monomer like this compound, managing the Trommsdorff effect and ensuring uniform heat transfer would be critical operational challenges.

Solution Polymerization

Solution polymerization involves dissolving the monomer, initiator, and the resulting polymer in an inert solvent. wikipedia.org This technique addresses some of the main drawbacks of bulk polymerization.

Key characteristics include:

Improved Heat Transfer: The solvent acts as a heat sink, absorbing the heat of polymerization and allowing for better temperature control. wikipedia.org

Reduced Viscosity: The presence of the solvent keeps the viscosity of the reaction mixture lower, which mitigates the severity of the autoacceleration effect and facilitates easier handling and processing. wikipedia.org

Chain Transfer: A significant disadvantage is the potential for chain transfer reactions to the solvent. This can limit the achievable molecular weight of the polymer and introduce different end-groups. The choice of solvent is therefore critical. wikipedia.org Toluene is a common solvent for the solution polymerization of other alkyl methacrylates. scribd.com

Solvent Removal: After polymerization, the solvent must be removed to isolate the final polymer, which adds an extra step and cost to the process. wikipedia.org

Table 2: Example of a Solution Polymerization System for Methyl Methacrylate This table illustrates a typical lab-scale setup that could be adapted for this compound.

| Component | Role | Example Substance |

| Monomer | Reactant | Methyl Methacrylate |

| Initiator | Radical Source | Benzoyl Peroxide (BPO) |

| Solvent | Reaction Medium | Toluene or Benzene |

| Precipitant | Polymer Isolation | Methanol or Ethanol |

Emulsion Polymerization Kinetics and Mechanisms

Emulsion polymerization is a heterogeneous technique where a hydrophobic monomer, such as this compound, is polymerized in an aqueous medium using a surfactant and a water-soluble initiator (e.g., potassium persulfate). orientjchem.org The resulting polymer is produced as a stable colloidal dispersion known as a latex.

The kinetics and mechanism are typically described by the Smith-Ewart model, which divides the process into three intervals:

Interval I (Particle Nucleation): Radicals generated in the aqueous phase enter surfactant micelles that are swollen with monomer. Polymerization begins within these micelles, transforming them into polymer particles. This interval ends when the surfactant concentration drops below its critical micelle concentration (CMC) and nucleation ceases. youtube.com

Interval II (Polymerization in Particles): The number of particles remains constant. Monomer diffuses from large monomer droplets through the aqueous phase to the growing polymer particles, where polymerization continues. The rate of polymerization is typically constant during this interval, as the monomer concentration within the particles is kept saturated. youtube.com

Interval III (Reaction Completion): The separate monomer droplets disappear, and the remaining monomer is consumed within the polymer particles. The monomer concentration inside the particles decreases, leading to a fall in the polymerization rate until the reaction is complete. youtube.com

Rp = kp[M]p * N * n̄ / NA

where kp is the propagation rate constant, [M]p is the monomer concentration in the particles, N is the number of particles, n̄ is the average number of radicals per particle, and NA is Avogadro's number. youtube.com

Suspension Polymerization

Suspension polymerization can be visualized as bulk polymerization occurring on a micro-scale. In this method, the monomer is dispersed as fine droplets (typically 10-1000 µm in diameter) in a continuous phase, usually water. matchemmech.com A monomer-soluble initiator is used, and a suspending agent (stabilizer) such as polyvinyl alcohol is added to the aqueous phase to prevent the droplets from coalescing.

Each monomer droplet acts as a tiny bulk reactor. The kinetics within the droplets are essentially the same as in bulk polymerization. matchemmech.com The primary advantage of this method is that the continuous water phase provides excellent heat transfer, allowing for effective temperature control and avoiding the problems of overheating common in bulk systems. matchemmech.com The final product is in the form of small, spherical beads, which are easily filtered, washed, and dried. This technique is widely used industrially for producing polymers like poly(methyl methacrylate). google.com

Anionic Polymerization Strategies

Anionic polymerization is a living polymerization technique capable of producing polymers with very narrow molecular weight distributions (PDI < 1.1), well-defined structures, and controlled molecular weights. kpi.uavt.edu However, the anionic polymerization of methacrylates is notoriously sensitive and presents significant challenges.

The primary difficulties arise from the electrophilic carbonyl carbon of the ester group, which can be attacked by the highly nucleophilic carbanion initiator or the propagating chain end. cmu.edulibretexts.org This side reaction terminates the growing chain and broadens the molecular weight distribution. To suppress these side reactions, anionic polymerization of methacrylates, including this compound, must be conducted under stringent conditions:

High Purity: Both the monomer and solvent must be rigorously purified to remove any protic impurities (like water or alcohols) that would terminate the living anions.

Low Temperatures: The polymerization is typically carried out at very low temperatures, often -78 °C, to increase the stability of the propagating carbanionic species and minimize side reactions. kpi.ua

Initiator Choice: Bulky organolithium initiators, such as 1,1-diphenylhexyllithium or diphenylmethyl lithium, are often preferred over simpler ones like n-butyllithium. The steric hindrance of these initiators reduces the likelihood of side reactions with the monomer's carbonyl group. kpi.ua

Solvent: The reaction is usually performed in polar aprotic solvents like tetrahydrofuran (B95107) (THF), which helps to solvate the ions. kpi.ua

The steric bulk of the isoheptyl group in this compound might influence the tacticity of the resulting polymer and could potentially affect the rate of propagation.

Table 3: Typical Conditions for Anionic Polymerization of Various Alkyl Methacrylates Note: This table shows data for other alkyl methacrylates to illustrate the stringent conditions required and the effect of the ester group.

| Monomer | Initiator | Solvent | Temperature (°C) | PDI (Mw/Mn) | Reference |

| Methyl Methacrylate (MMA) | 1,1-diphenylhexyllithium | THF | -78 | 1.10 - 1.25 | kpi.ua |

| n-Butyl Methacrylate (nBMA) | 1,1-diphenylhexyllithium | THF | -78 | 1.12 - 1.29 | kpi.ua |

| tert-Butyl Methacrylate (tBMA) | 1,1-diphenylhexyllithium | THF | -78 | 1.07 - 1.11 | kpi.ua |

Spontaneous Thermal Polymerization Mechanisms

Spontaneous thermal polymerization is a method of initiating polymerization without the use of a traditional thermal initiator. This process is particularly relevant for the production of low-molecular-weight resins, as it allows for polymerization at high temperatures. For alkyl acrylates and methacrylates, spontaneous thermal polymerization has been reported to occur at temperatures exceeding 373 K. wpmucdn.comupenn.edu One of the key advantages of this method is that the resulting polymers are free from residual initiator fragments, which can enhance their resistance to UV radiation. acs.org

While the precise mechanisms for many monomers are still a subject of study, it is understood that at elevated temperatures, some monomers can self-initiate to form free radicals. For methyl methacrylate (MMA), spontaneous thermal polymerization at high temperatures (100–130°C) has been observed to result in low conversion to high-molecular-weight polymers, with a higher conversion to oligomers and cyclic compounds. wpmucdn.comupenn.edu Evidence suggests the formation of diradicals plays a role in the initiation mechanism for MMA. aiche.org

In contrast, alkyl acrylates tend to achieve higher conversions and lower average molecular weights under spontaneous thermal polymerization conditions compared to MMA. wpmucdn.comupenn.edu Studies on various alkyl acrylates have confirmed their ability to initiate free-radical polymerization at high temperatures, and computational quantum chemistry has been employed to elucidate the initiation mechanisms. acs.org Although specific studies on the spontaneous thermal polymerization of this compound are not prevalent in the literature, its behavior can be inferred from the general trends observed for other branched and long-chain alkyl methacrylates. The bulky isoheptyl group may influence the kinetics and mechanism of self-initiation compared to smaller alkyl methacrylates.

Frontal Polymerization Methodologies

Frontal polymerization is a process where a localized reaction zone propagates through a monomer, converting it into a polymer. This propagation is driven by the heat released from the exothermic polymerization reaction. There are different modes of frontal polymerization, including thermal frontal polymerization, which relies on the coupling of thermal transport and the Arrhenius dependence of the reaction rate, and photofrontal polymerization, which is driven by a continuous flux of radiation.

The technique has been applied to a variety of monomers, including methacrylates. However, it is generally observed that methacrylates exhibit slower frontal velocities compared to acrylates. This difference is attributed to the steric hindrance of the methyl group on the methacrylate monomer and the higher stability of the resulting radical.

In a typical setup for photo-induced frontal polymerization, the monomer is mixed with photoinitiators and thermal initiators in a test tube. The reaction is initiated at one end by an external stimulus, such as UV light, which triggers the decomposition of the initiator and the start of polymerization. The heat generated then diffuses and initiates the polymerization in the adjacent region, leading to a self-sustaining front that travels through the monomer.

While specific studies detailing the frontal polymerization of this compound are scarce, the general principles observed for other methacrylates, such as methyl methacrylate, would apply. For instance, in the isothermal frontal polymerization of methyl methacrylate, a propagating front can be created from a polymer seed, and the front's position can be monitored over time. The velocity of this front is influenced by factors such as the concentration of the initiator. The bulky nature of the isoheptyl group in this compound might influence the propagation speed and the characteristics of the resulting polymer.

Copolymerization Strategies Involving this compound

Copolymerization is a versatile method to tailor the properties of polymers by incorporating two or more different monomer units into the polymer chain. For this compound, copolymerization can be used to modify its properties, such as glass transition temperature, solubility, and mechanical characteristics.

Statistical Copolymerization Studies

In statistical copolymerization, the monomer units are distributed randomly along the polymer chain. The composition and sequence distribution of the resulting copolymer are determined by the reactivity ratios of the comonomers and their feed ratio. Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a common technique for synthesizing statistical copolymers with controlled molecular weights and narrow molecular weight distributions. nih.gov

For example, statistical copolymers of different methacrylate monomers can be synthesized in a one-step process. In a typical RAFT polymerization, the monomers, a RAFT agent (such as 2-cyanoprop-2-yl dithiobenzoate), and a radical initiator (like AIBN) are dissolved in a suitable solvent (e.g., 1,4-dioxane) and heated. nih.gov The choice of RAFT agent and initiator is crucial for achieving good control over the polymerization.

While specific studies on the statistical copolymerization of this compound are not widely available, data from related systems can provide insights. For instance, the copolymerization of other long-chain alkyl methacrylates has been studied. The reactivity ratios in these systems are key parameters that dictate the copolymer composition. For many methacrylate pairs, the reactivity ratios are close to 1, leading to a random incorporation of both monomers. However, differences in the steric bulk of the alkyl groups can influence these ratios.

Block Copolymer Synthesis (e.g., Triblock Copolymers with Poly(isooctyl acrylate))

Block copolymers are composed of two or more long sequences, or "blocks," of different monomer units. These materials can exhibit unique properties due to the microphase separation of the different blocks. The synthesis of block copolymers containing a poly(this compound) block can be achieved through various controlled polymerization techniques.

A particularly relevant example is the synthesis of triblock copolymers of poly(methyl methacrylate) (PMMA) and poly(isooctyl acrylate) (PIOA), a close structural analog of poly(this compound). umons.ac.bekaust.edu.sa These triblock copolymers, with a structure of PMMA-b-PIOA-b-PMMA, can be synthesized using a combination of sequential living anionic polymerization and a post-polymerization modification step. umons.ac.be

Sequential Monomer Addition Techniques

Sequential monomer addition in a living polymerization is a direct method for synthesizing block copolymers. umons.ac.be In this approach, one monomer is polymerized to completion, and then a second monomer is added to the living polymer chains to grow the next block. This process can be repeated to form multiblock copolymers.

For the synthesis of a PMMA-b-PIOA-b-PMMA triblock copolymer, a precursor triblock of poly(methyl methacrylate)-b-poly(tert-butyl acrylate)-b-poly(methyl methacrylate) (PMMA-b-PtBA-b-PMMA) is first synthesized via sequential living anionic polymerization. umons.ac.be This involves the polymerization of methyl methacrylate, followed by the addition and polymerization of tert-butyl acrylate, and finally, the addition of another portion of methyl methacrylate. umons.ac.be The living nature of the polymerization ensures that the block structure is well-defined. This method allows for good control over the molecular weight and composition of the resulting block copolymer. umons.ac.be

The table below shows the molecular characteristics of a series of PMMA-b-PtBA-b-PMMA triblock copolymers synthesized by this method.

| Sample | PMMA Block MW ( g/mol ) | PtBA Block MW ( g/mol ) | PMMA Content (wt%) |

| 1 | 3,500 | 50,000 | 12 |

| 2 | 10,000 | 100,000 | 17 |

| 3 | 25,000 | 150,000 | 25 |

| 4 | 50,000 | 210,000 | 33 |

Note: Data is for PMMA-b-PtBA-b-PMMA, a precursor to PMMA-b-PIOA-b-PMMA. umons.ac.be MW = Molecular Weight.

Transalcoholysis Routes for Ester Exchange

Transalcoholysis, or ester exchange, is a powerful post-polymerization modification technique to alter the side chains of a polymer. This method is particularly useful for creating polymers that are difficult to synthesize directly from their corresponding monomers. In the context of the PMMA-b-PIOA-b-PMMA triblock copolymer synthesis, the central poly(tert-butyl acrylate) block of the precursor polymer is selectively converted to poly(isooctyl acrylate) via transalcoholysis with isooctyl alcohol. umons.ac.be

This reaction is typically carried out by refluxing the precursor polymer in the presence of the desired alcohol (isooctyl alcohol) and a suitable catalyst. The tert-butyl ester groups of the PtBA block are more susceptible to this exchange than the methyl ester groups of the PMMA blocks, allowing for selective modification of the central block. umons.ac.be This two-step approach of sequential polymerization followed by transalcoholysis provides a versatile route to fully acrylic triblock copolymers. umons.ac.be

The successful transalcoholysis of the PMMA-b-PtBA-b-PMMA precursor to the final PMMA-b-PIOA-b-PMMA triblock does not significantly alter the molecular weight distribution of the polymer, indicating that the process is well-controlled. umons.ac.be This methodology could be directly adapted for the synthesis of block copolymers containing poly(this compound) by using isoheptyl alcohol in the transalcoholysis step.

Graft Copolymerization onto Various Backbones

Information regarding the specific methodologies and research findings for the graft copolymerization of this compound onto various polymer backbones is not available in the reviewed scientific literature. While graft copolymerization is a common technique for modifying polymer properties, studies detailing its application with this compound as the grafted monomer have not been identified.

Reactivity Ratio Determinations in Copolymer Systems

There is no available data in the scientific literature detailing the determination of reactivity ratios for this compound in any copolymer systems. The reactivity ratios (r1, r2) are critical parameters that describe how comonomers add to a growing polymer chain, and this information is essential for predicting copolymer composition and microstructure. However, no studies reporting these values for this compound have been found.

Advanced Characterization of Poly Isoheptyl Methacrylate and Its Copolymers

Molecular Structure Elucidation

Determining the precise molecular structure, including monomer arrangement, stereochemistry, and functional groups, is accomplished through a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of polymers. iupac.org For poly(methacrylates), NMR provides critical information on tacticity (the stereochemical arrangement of adjacent monomer units) and, in copolymers, the sequence distribution of monomers. iupac.orgemich.edu

¹H NMR: The proton NMR spectrum of PiHMA is expected to show characteristic signals for the polymer backbone and the isoheptyl side chain. Protons of the main chain methylene group (-CH₂-) typically appear as a broad signal, while the α-methyl protons (-CH₃) also produce a distinct resonance. tue.nl The signals from the ester-linked methylene group (-O-CH₂-) and the various methyl and methylene groups of the isoheptyl chain would appear in the aliphatic region. The integration of these signals allows for the confirmation of the polymer structure and can be used to determine copolymer composition.

¹³C NMR: The ¹³C NMR spectrum provides more detailed information, with distinct peaks for the carbonyl carbon (C=O), the quaternary α-carbon, and the carbons of the polymer backbone and the isoheptyl side chain. researchgate.netauremn.org The chemical shifts of the carbonyl, α-methyl, and quaternary carbons are particularly sensitive to the polymer's tacticity (isotactic, syndiotactic, atactic), often splitting into multiple peaks corresponding to different triad and pentad sequences. researchgate.net For instance, in PMMA, signals for the carbonyl carbon between 176 and 179 ppm are assigned to different stereochemical pentads. researchgate.net

2D NMR: Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the complex and often overlapping signals in both ¹H and ¹³C spectra. iupac.orgsemanticscholar.org HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, which helps in assigning quaternary carbons and carbonyl groups and confirming the connectivity within the monomer units and between comonomers in a copolymer. iupac.org

Table 1: Expected NMR Chemical Shifts for Poly(isoheptyl methacrylate)

| Functional Group | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Carbonyl | ¹³C | 176 - 179 | Sensitive to stereochemical configuration (tacticity). researchgate.net |

| Quaternary Carbon | ¹³C | ~45 | Sensitive to tacticity. auremn.org |

| Backbone Methylene (-CH₂-) | ¹³C | ~53 | --- |

| Ester Methylene (-O-CH₂-) | ¹³C | 60 - 70 | Specific shift depends on the alkyl chain structure. |

| α-Methyl (-CH₃) | ¹³C | 16 - 19 | Sensitive to stereochemical configuration. auremn.org |

| Isoheptyl Side Chain | ¹³C | 14 - 40 | Multiple peaks corresponding to different carbons in the alkyl group. |

| Ester Methylene (-O-CH₂-) | ¹H | 3.5 - 4.2 | Protons adjacent to the ester oxygen. |

| Backbone Methylene (-CH₂-) | ¹H | 1.5 - 2.5 | Broad signal due to stereochemical variations. tue.nl |

| α-Methyl (-CH₃) | ¹H | 0.8 - 1.3 | Signal splitting can indicate tacticity. |

| Isoheptyl Side Chain | ¹H | 0.8 - 1.7 | Overlapping signals from the alkyl group protons. |

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a polymer. spectroscopyonline.comhacettepe.edu.tr The FTIR spectrum of poly(this compound) would be dominated by characteristic absorption bands of the methacrylate (B99206) group.

Key vibrational bands for poly(methacrylates) include:

C=O Stretch: A very strong and sharp absorption band typically appears around 1730 cm⁻¹, characteristic of the ester carbonyl group. spectroscopyonline.com

C-O-C Stretches: Strong bands associated with the C-C-O and O-C-C stretching vibrations of the ester group are found in the 1300-1100 cm⁻¹ region. spectroscopyonline.comnih.gov

C-H Stretches: Aliphatic C-H stretching vibrations from the backbone and the long isoheptyl side chain appear in the 3000-2850 cm⁻¹ region. spectroscopyonline.com The intensity of these peaks would be significantly greater for PiHMA compared to PMMA due to the larger number of C-H bonds in the side chain.

C-H Bending: Bending vibrations for CH₂ and CH₃ groups are observed in the 1490-1370 cm⁻¹ range.

FTIR is also highly effective for monitoring polymerization reactions by observing the disappearance of the C=C stretching peak of the methacrylate monomer, typically found around 1636 cm⁻¹. nih.govnih.gov

Table 2: Characteristic FTIR Absorption Bands for Poly(methacrylates)

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 3000 - 2850 | C-H Stretch (Aliphatic) | Strong |

| ~1730 | C=O Stretch (Ester) | Very Strong |

| ~1450 | C-H Bend (CH₂, CH₃) | Medium |

| 1300 - 1100 | C-O-C Stretch (Ester) | Strong |

Raman spectroscopy provides complementary information to FTIR and is particularly useful for studying non-polar bonds and symmetric vibrations. youtube.com The Raman spectrum of PiHMA is expected to show strong signals corresponding to the methacrylate structure.

Key Raman shifts for poly(methacrylates) include:

Vibrations associated with the C-H bonds of the alkyl groups and the polymer backbone (2800-3000 cm⁻¹).

A strong peak for the C=O stretching mode (~1730 cm⁻¹). rsc.org

Signals for C-H bending modes (~1452 cm⁻¹). rsc.org

Peaks in the fingerprint region, including the ν(C–O–C) stretching mode at around 812 cm⁻¹, which can be sensitive to conformational changes and intermolecular interactions. rsc.org

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation and can be used to analyze samples in various forms. ramanlife.com

X-ray Diffraction (XRD) is used to investigate the long-range order and crystallinity of materials. Polymers can be crystalline, semi-crystalline, or amorphous. Due to the bulky and irregular isoheptyl side chain, poly(this compound) is expected to be an amorphous polymer.

The XRD pattern of an amorphous polymer does not show sharp Bragg diffraction peaks, which are characteristic of crystalline materials. researchgate.net Instead, it exhibits broad, diffuse halos. tubitak.gov.tr For PMMA, broad diffraction peaks are typically observed around 2θ = 14° and 30°, indicating its amorphous nature. nih.govresearchgate.net A similar pattern would be expected for PiHMA, confirming the lack of long-range structural order. tubitak.gov.tr

Molecular Weight and Distribution Analysis

The physical and mechanical properties of a polymer are highly dependent on its molecular weight and the distribution of chain sizes.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight distribution of polymers. nih.govyoutube.com The method separates polymer molecules based on their hydrodynamic volume in solution. youtube.com

In a GPC system, a dissolved polymer sample is passed through a column packed with porous gel beads. youtube.com Larger polymer chains cannot enter the pores and thus elute from the column more quickly, while smaller chains penetrate the pores to varying degrees and have a longer path, causing them to elute later. youtube.com

The output is a chromatogram showing the distribution of polymer sizes. By calibrating the system with polymer standards of known molecular weights (e.g., polystyrene or PMMA), the chromatogram can be used to calculate key parameters: youtube.com

Number-average molecular weight (Mₙ): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mₒ): An average that gives more weight to larger polymer chains.

Polydispersity Index (PDI): The ratio of Mₒ to Mₙ (PDI = Mₒ/Mₙ). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates that all polymer chains are of the same length (monodisperse).

GPC is an essential tool for quality control in polymer synthesis and for understanding how polymerization conditions affect the final product. polymerchar.com

Light Scattering Techniques (Dynamic Light Scattering, Static Light Scattering, Asymmetric Flow Field Flow Fractionation coupled to Multi-Angle Light Scattering)

Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and distribution of polymers in solution.

Dynamic Light Scattering (DLS): DLS measures the fluctuations in scattered light intensity over time, which are caused by the Brownian motion of polymer coils in solution. mdpi.com From these fluctuations, the diffusion coefficient of the particles can be calculated, which in turn is used to determine the hydrodynamic radius (R_h) of the polymer via the Stokes-Einstein equation. DLS is particularly useful for analyzing the size distribution of polymer aggregates or micelles in copolymer systems. For PiHMA, DLS would provide information on the hydrodynamic volume of the polymer chains in a given solvent, offering insights into polymer-solvent interactions and chain conformation.

Static Light Scattering (SLS): SLS measures the time-averaged intensity of scattered light as a function of angle and concentration. mdpi.com This technique is a powerful tool for determining the weight-average molecular weight (M_w), the radius of gyration (R_g), and the second virial coefficient (A_2), which describes polymer-solvent interactions. When applied to PiHMA or its copolymers, SLS would yield absolute molecular weight values, providing a more accurate picture than relative methods like size exclusion chromatography (SEC) alone.

Asymmetric Flow Field Flow Fractionation (AF4) coupled to Multi-Angle Light Scattering (MALS): AF4 is a separation technique that fractionates macromolecules and particles based on their hydrodynamic size in an open channel, minimizing shear forces that can degrade high molecular weight polymers. postnova.com By coupling AF4 with a MALS detector, it is possible to obtain a detailed distribution of absolute molecular weight and radius of gyration across the entire sample. postnova.com This hyphenated technique would be invaluable for characterizing the molecular weight distribution of PiHMA, especially for high molecular weight samples or complex copolymers where SEC may be challenging. postnova.comnih.gov AF4-MALS can effectively separate and analyze polymer emulsions and samples with a broad range of molar masses, from tens of thousands to tens of millions of g/mol . postnova.comnih.gov

Mass Spectrometry (MALDI-TOF-MS, ESI-QTOF-MS, GC-MS)

Mass spectrometry techniques provide detailed information on the molecular weight, composition, and structure of polymers by measuring the mass-to-charge ratio (m/z) of ionized molecules.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a soft ionization technique ideal for analyzing synthetic polymers. nih.gov It can determine the absolute molecular weight of oligomers, the molecular weight distribution, and provide information on end-group structures and copolymer composition. lcms.czjeol.com For PiHMA, a MALDI-TOF spectrum would show a series of peaks, each corresponding to a specific polymer chain length, separated by the mass of the this compound monomer unit. This allows for the calculation of number-average (M_n) and weight-average (M_w) molecular weights.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS): ESI is another soft ionization method that is often coupled with liquid chromatography (LC) for the analysis of complex polymer mixtures. mdpi.com ESI-QTOF-MS offers high resolution and mass accuracy, enabling the characterization of copolymer compositions and end-group analysis. researchgate.net While ESI can produce multiply charged ions, which can complicate spectra, it is highly effective for analyzing the complex architectures of copolymers containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is typically used for the analysis of volatile and thermally stable compounds. For polymer characterization, it is often employed after a pyrolysis step (Py-GC-MS), where the polymer is thermally degraded into smaller, characteristic fragments. researchgate.net The resulting pyrogram can be used to identify the monomeric composition of PiHMA copolymers. GC-MS is also the standard method for quantifying residual this compound monomer in the final polymer product to ensure purity and safety. wiley.cominnovatechlabs.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a material as a function of temperature or time. These methods are crucial for determining the operational limits and processing conditions for polymeric materials.

Differential Scanning Calorimetry (DSC) for Transition Temperatures

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. mit.edu It is a fundamental technique for determining thermal transitions in polymers. The most important transition for amorphous polymers like PiHMA is the glass transition temperature (T_g), which appears as a step-like change in the heat flow signal. researchgate.net The T_g marks the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(alkyl methacrylate)s, the T_g is highly dependent on the length and flexibility of the ester side chain. Short side chains, like in poly(methyl methacrylate) (PMMA), restrict chain mobility, resulting in a high T_g. As the side-chain length increases, it acts as an internal plasticizer, lowering the T_g. However, for very long, linear alkyl chains, side-chain crystallization can occur, leading to an increase in T_g. Based on data for similar branched alkyl methacrylates, the T_g for poly(this compound) is expected to be significantly lower than that of PMMA.

Table 1: Glass Transition Temperatures (T_g) of Various Poly(alkyl methacrylate)s

| Polymer | Alkyl Group | T_g (°C) |

| Poly(methyl methacrylate) | Methyl | ~105 |

| Poly(ethyl methacrylate) | Ethyl | ~65 |

| Poly(n-butyl methacrylate) | n-Butyl | ~20 |

| Poly(isobutyl methacrylate) | Isobutyl | ~53 |

| Poly(n-hexyl methacrylate) | n-Hexyl | ~ -5 |

| Poly(isobornyl methacrylate) | Isobornyl | ~110-200 |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net This technique is used to determine the thermal stability and decomposition profile of polymers. marquette.edu The resulting TGA curve provides data on the onset of decomposition, the temperature of maximum degradation rate, and the amount of residual char.

The thermal stability of poly(methacrylate)s is influenced by the structure of the ester group. Poly(methacrylates) with tertiary hydrogens in the side chain, such as poly(isobutyl methacrylate), can degrade via a two-step mechanism involving de-esterification followed by main-chain scission. researchgate.net In contrast, polymers like PMMA primarily degrade through depolymerization, yielding the monomer. researchgate.net The thermal stability of PiHMA would be characterized by its onset decomposition temperature and its degradation profile under inert and oxidative atmospheres, providing critical information for its processing and end-use applications.

Table 2: Decomposition Temperatures of Various Poly(methacrylate)s from TGA

| Polymer | Onset of Decomposition (°C) | Temperature of Max. Degradation Rate (°C) | Degradation Mechanism |

| Poly(methyl methacrylate) | ~280-300 | ~380 | Depolymerization |

| Poly(n-butyl methacrylate) | ~250 | ~350 | Depolymerization & De-esterification |

| Poly(isobutyl methacrylate) | ~220 | ~270 | Depolymerization |

| Poly(isobornyl methacrylate) | ~270 | ~330 | De-esterification & Depolymerization |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a powerful technique for studying the viscoelastic properties of polymers. mdpi.com It involves applying a sinusoidal stress to a sample and measuring the resultant strain. nih.gov DMA provides information on the storage modulus (E'), which represents the elastic response, and the loss modulus (E''), which represents the viscous response. The ratio of these two, tan δ (E''/E'), is a measure of damping or energy dissipation.

A DMA scan of PiHMA across a temperature range would reveal its key viscoelastic transitions. The glass transition (T_g) is typically identified by a sharp drop in the storage modulus and a peak in the tan δ curve. icm.edu.pl Below T_g, the polymer is stiff with a high E'. Above T_g, in the rubbery plateau region, the modulus is significantly lower. For copolymers, DMA can reveal the presence of multiple phases through distinct glass transitions. cmu.edu

Thermomechanical Analysis (TMA)

Thermomechanical Analysis (TMA) measures the dimensional changes of a material under a constant load as a function of temperature. It is used to determine the coefficient of thermal expansion (CTE), softening points, and glass transition temperatures. arxiv.org A TMA probe rests on the sample with a static force, and as the sample is heated, its expansion or contraction is measured. A sharp increase in the slope of the dimension vs. temperature curve indicates the glass transition, where the material softens and becomes more susceptible to deformation under load. For PiHMA, TMA would provide valuable data on its dimensional stability with temperature and its CTE, which are critical parameters for applications where thermal expansion mismatch is a concern.

Morphological and Surface Characterization

The morphology and surface composition of poly(this compound) and its copolymers are critical determinants of their macroscopic properties and performance in various applications. Advanced characterization techniques provide nanoscale insights into phase separation, surface topography, and the spatial distribution of different chemical species.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to visualize the surface topography and phase morphology of polymers at the nanoscale. In the context of poly(this compound) copolymers, particularly block copolymers, AFM is instrumental in revealing the microphase-separated structures that form due to the thermodynamic incompatibility of the constituent polymer blocks.

In a study on poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) (MIM) triblock copolymers, which are structurally analogous to systems containing this compound, AFM with phase detection imaging confirmed a distinct two-phase morphology. The morphology of these copolymers is highly dependent on the volume fraction of the constituent blocks. Research has shown that by varying the copolymer composition, classic block copolymer morphologies can be observed. For instance, as the volume fraction of the hard polymethacrylate (B1205211) block increases, the morphology transitions from spheres to cylinders and then to lamellae.

Films for AFM analysis are typically prepared by solution casting, followed by annealing to allow the system to reach a state of thermodynamic equilibrium. The AFM operates by scanning a sharp tip over the sample surface, and the resulting image provides information on both the topography (height variations) and the phase (differences in material properties like adhesion and stiffness). The phase image is particularly useful for distinguishing between the hard, glassy poly(methacrylate) domains and the soft, rubbery poly(this compound) domains.

Table 1: Morphologies of MIM Triblock Copolymers Observed by AFM

| Sample | PMMA Weight % | PIOA Molecular Weight ( kg/mol ) | PMMA Molecular Weight ( kg/mol ) | Observed Morphology |

|---|---|---|---|---|

| 1 | 9 | 140 | 7 | Spheres |

| 2 | 14 | 120 | 10 | Spheres |

| 3 | 20 | 100 | 12.5 | Cylinders |

| 4 | 30 | 100 | 21.5 | Lamellae |

| 5 | 40 | 100 | 33 | Lamellae |

Data derived from studies on analogous poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) copolymers.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a widely utilized technique for examining the surface topography and bulk morphology of polymer systems. Unlike AFM, which typically probes the very near-surface, SEM can provide information about the microstructure within the bulk of the material, especially when coupled with techniques like cryo-fracturing.

For poly(this compound) copolymers and blends, SEM analysis begins with sample preparation to create a surface that reflects the internal morphology. This can be achieved by fracturing the sample at a low temperature (below the glass transition temperatures of the components) to prevent plastic deformation. To enhance the contrast between different phases, selective etching or staining can be employed. For instance, if one component of a blend or copolymer contains unsaturation, it can be preferentially stained with heavy elements like osmium tetroxide, which increases the backscattered electron yield from that phase, making it appear brighter in the SEM image.

The secondary electron image (SEI) in SEM provides detailed information about the surface topography. In phase-separated copolymers of this compound, SEM can be used to visualize the size, shape, and distribution of the dispersed domains. The resolution of SEM allows for the characterization of features from the nanometer to the micrometer scale, making it a versatile tool for studying multiphase polymer systems.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Composition

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a material's surface. This makes it exceptionally well-suited for studying the surface composition and segregation phenomena in poly(this compound) copolymers.

In ToF-SIMS, a pulsed primary ion beam bombards the sample surface, causing the emission of secondary ions. These ions are then accelerated into a "time-of-flight" mass analyzer, which separates them based on their mass-to-charge ratio. The resulting mass spectrum contains peaks corresponding to specific elements and molecular fragments, providing a chemical fingerprint of the surface.

For a copolymer containing poly(this compound) and another block, such as poly(methyl methacrylate), ToF-SIMS can identify characteristic fragment ions from each block. By mapping the intensity of these characteristic ions across the surface, a chemical image can be generated, revealing the spatial distribution of the different polymer components. This is particularly important because in polymer blends and copolymers, the component with the lower surface energy tends to migrate to the surface to minimize the interfacial energy with air. ToF-SIMS can quantitatively assess the degree of this surface enrichment. The high mass resolution and high sensitivity of ToF-SIMS allow for the unambiguous identification of different polymer species on the surface, providing critical insights into surface properties that govern adhesion, wettability, and biocompatibility.

Rheological Investigations of Polymer Melts and Solutions

Rheology is the study of the flow and deformation of matter. For polymers, rheological measurements provide fundamental insights into their molecular structure (e.g., molecular weight, branching) and are crucial for optimizing processing conditions. The viscoelastic properties of poly(this compound) and its copolymers can be investigated in both the melt state and in solution.

Rheological characterization of polymer melts is often performed using oscillatory shear experiments on a rotational rheometer. In these tests, a small-amplitude sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component, as a function of frequency and temperature.

For block copolymers containing a poly(this compound) soft block and a glassy hard block, the rheological behavior is strongly influenced by the phase-separated morphology. Below the glass transition temperature (Tg) of the hard domains, these domains act as physical crosslinks, forming a network structure that imparts elastomeric properties to the material. As the temperature is increased, the material undergoes transitions that are reflected in the viscoelastic moduli. A key parameter obtained from rheological measurements is the order-disorder transition temperature (TODT), at which the segregated microdomain structure becomes a homogeneous melt.

Table 2: Rheological Properties of a Poly(methyl methacrylate)-block-poly(isooctyl acrylate)-block-poly(methyl methacrylate) Copolymer

| Temperature (°C) | Storage Modulus (G') at 1 Hz (Pa) | Tan Delta (G''/G') |

|---|---|---|

| 25 | 1.2 x 10^6 | 0.15 |

| 100 | 1.0 x 10^6 | 0.20 |

| 150 | 5.0 x 10^4 | 0.80 |

| 200 | 2.0 x 10^3 | >1 |

Data represents typical behavior for analogous triblock copolymers and shows a significant drop in G' above the Tg of the PMMA block (~120°C), indicating a loss of the physical network structure.

In solution, the rheological behavior of poly(this compound) copolymers is dependent on concentration, solvent quality, and temperature. In dilute solutions, rheology can provide information about the hydrodynamic volume of the polymer coils, while in concentrated solutions, intermolecular entanglements and associations dominate the viscoelastic response.

Viscometric Studies for Solution Behavior

Viscometry is a straightforward yet powerful technique used to study the behavior of polymers in dilute solution. By measuring the efflux time of a polymer solution through a capillary viscometer, one can determine the solution's viscosity relative to the pure solvent. These measurements are used to calculate the intrinsic viscosity [η], a parameter that is directly related to the hydrodynamic volume of an individual polymer chain at infinite dilution.

The intrinsic viscosity depends on the polymer's molecular weight, its chemical structure, and the nature of the polymer-solvent interactions. For poly(this compound), viscometric studies in various solvents can reveal information about its chain conformation. In a "good" solvent, where polymer-solvent interactions are favorable, the polymer coil will be expanded, resulting in a higher intrinsic viscosity. Conversely, in a "poor" solvent, the polymer coil will be more contracted, leading to a lower intrinsic viscosity.

The relationship between intrinsic viscosity and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation:

[η] = K * Mv^a

The Mark-Houwink parameters, K and a, are constants for a specific polymer-solvent-temperature system. The exponent 'a' (the Mark-Houwink exponent) is particularly informative about the polymer's conformation:

a ≈ 0.5 indicates a compact coil in a theta solvent.

Degradation Mechanisms and Pathways of Poly Isoheptyl Methacrylate Materials

Hydrolytic Degradation

Hydrolytic degradation involves the cleavage of chemical bonds by water. For poly(isoheptyl methacrylate), the primary site for hydrolysis is the ester group in the side chain. This process can be mediated by enzymes or occur abiotically, influenced by environmental factors like pH and temperature. The architecture of the polymer itself also plays a significant role in its hydrolytic stability.

Enzymatic Hydrolysis by Esterases

The susceptibility of polymethacrylates to enzymatic hydrolysis is significantly influenced by the structure of the alkyl ester side chain. While specific studies on poly(this compound) are not extensively documented, research on a series of poly(n-alkyl methacrylates) provides significant insights into the role of the ester group in enzymatic degradation by esterases.

The enzymatic degradation process involves the catalytic cleavage of the ester bond, leading to the formation of poly(methacrylic acid) and isoheptyl alcohol. The rate of this degradation is dependent on the accessibility of the ester linkage to the active site of the enzyme. This accessibility is governed by the length and branching of the alkyl side chain. For linear poly(n-alkyl methacrylates), the enzymatic degradation rate has been shown to be optimal for the butyl ester, decreasing for both shorter and longer alkyl chains. The initial increase in rate from methyl to butyl is attributed to an increase in the hydrophobicity of the polymer, which enhances its binding to the enzyme. However, as the alkyl chain length further increases, steric hindrance becomes the dominant factor, impeding the enzyme's access to the ester bond and thus reducing the degradation rate.

Given that isoheptyl methacrylate (B99206) has a branched C7 side chain, it is anticipated that its rate of enzymatic hydrolysis by esterases would be relatively low compared to shorter linear alkyl methacrylates due to significant steric hindrance.

Table 1: Relative Enzymatic Degradation Rates of Poly(n-alkyl methacrylates) by Esterase

| Polymer | Alkyl Chain Length | Relative Degradation Rate |

| Poly(methyl methacrylate) | C1 | Low |

| Poly(ethyl methacrylate) | C2 | Moderate |

| Poly(butyl methacrylate) | C4 | High |

| Poly(hexyl methacrylate) | C6 | Moderate |

| Poly(octyl methacrylate) | C8 | Low |

Note: This table illustrates the general trend observed for linear poly(n-alkyl methacrylates) and is intended to provide a comparative context for the expected behavior of poly(this compound).

Abiotic Hydrolysis Pathways (pH, Temperature Effects)

Abiotic hydrolysis of the ester linkage in poly(this compound) can occur under both acidic and alkaline conditions, with the rate being significantly influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases.

Under alkaline conditions, the hydrolysis proceeds via saponification, where hydroxide (B78521) ions attack the carbonyl carbon of the ester group. This process is typically faster than acid-catalyzed hydrolysis. In acidic environments, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

The rate of abiotic hydrolysis in polymethacrylates is also heavily dependent on the size of the alkyl ester group. An increase in the length and branching of the alkyl side chain, as in the case of the isoheptyl group, imparts greater steric hindrance around the ester bond. This steric bulk protects the ester linkage from attack by water molecules, hydroxide ions, or hydronium ions, thereby slowing the rate of hydrolysis. Furthermore, the hydrophobic nature of the long alkyl chain reduces the permeation of water into the polymer matrix, further decreasing the hydrolysis rate.

Temperature plays a crucial role in abiotic hydrolysis, with higher temperatures generally accelerating the reaction rate by providing the necessary activation energy for the cleavage of the ester bond.

Influence of Polymer Architecture on Hydrolytic Stability

The architecture of poly(this compound) is a key determinant of its hydrolytic stability. The large, branched isoheptyl side chains create significant steric shielding around the hydrolytically susceptible ester groups. This steric hindrance is a primary factor in the high hydrolytic stability of polymethacrylates with bulky side chains compared to those with smaller side chains like poly(methyl methacrylate).

Thermal Degradation Processes (Thermolysis)

Thermal degradation, or thermolysis, of poly(this compound) involves the decomposition of the polymer at elevated temperatures. The primary mechanisms include chain scission, which leads to depolymerization, and reactions involving the side-groups. The thermal stability of polymethacrylates is known to be influenced by the nature of the ester side chain.

Chain Scission and Depolymerization (β-scission)

The principal mechanism of thermal degradation for poly(this compound), similar to other polymethacrylates, is chain scission followed by depolymerization to yield the monomer. This process is often initiated at weak links within the polymer chain, such as head-to-head linkages or unsaturated end-groups formed during polymerization.

The degradation process typically involves the homolytic cleavage of the polymer backbone (β-scission), generating polymer radicals. These radicals are unstable and readily undergo depropagation or "unzipping," releasing monomer units of this compound. The presence of the bulky isoheptyl group can influence the thermal stability. While polymethacrylates with longer, branched alkyl chains are generally less thermally stable than poly(methyl methacrylate), the specific degradation temperature and kinetics will depend on the precise polymer structure and purity.

Table 2: Comparative Thermal Degradation Temperatures of Selected Poly(alkyl methacrylates)

| Polymer | Onset Degradation Temperature (°C) | Peak Degradation Temperature (°C) |

| Poly(methyl methacrylate) | ~250 | ~360 |

| Poly(n-butyl methacrylate) | ~220 | ~280 |

| Poly(isobutyl methacrylate) | ~210 | ~270 |

Note: This table provides typical temperature ranges for the thermal degradation of other poly(alkyl methacrylates) to contextualize the expected behavior of poly(this compound). The presence of a larger, branched side chain in PiHMA is expected to result in a lower thermal stability compared to PMMA.

Side-Group Elimination Reactions

In addition to chain scission and depolymerization, side-group elimination reactions can also occur during the thermal degradation of poly(this compound). This process involves the cleavage of the C-O bond of the ester group, leading to the formation of a carboxylic acid group on the polymer backbone (poly(methacrylic acid)) and the elimination of an alkene, in this case, a mixture of heptene (B3026448) isomers.

Formation of Volatile Degradation Products

The thermal degradation of poly(alkyl methacrylates) primarily occurs through depolymerization, which is essentially the reverse of the polymerization process. polychemistry.com This process leads to the formation of the corresponding monomer as the main volatile product. polychemistry.comresearchgate.net For poly(this compound), the principal volatile product under thermal degradation would be this compound.

In addition to the monomer, other volatile by-products can be formed, particularly in the presence of oxygen. These can include carbon dioxide, carbon monoxide, and methane. polychemistry.com The degradation of primary ester polyacrylates can also yield the olefin and alcohol corresponding to the alkyl group. researchgate.net Therefore, isoheptene and isoheptyl alcohol could also be potential volatile degradation products of poly(this compound).

| Product | Formation Pathway | Significance |

|---|---|---|

| This compound (monomer) | Depolymerization | Major product of thermal degradation. polychemistry.com |

| Carbon Dioxide (CO2) | Oxidative degradation | Indicates oxidation of the polymer chain. polychemistry.com |

| Isoheptene | Ester decomposition | Side reaction during thermal degradation. researchgate.net |

| Isoheptyl alcohol | Ester decomposition | Side reaction during thermal degradation. |

| Methane, Ethane | Side chain scission | Minor products indicating fragmentation. polychemistry.com |

Oxidative Degradation Mechanisms

The presence of oxygen significantly accelerates the degradation of polymethacrylates. Oxidative degradation is initiated by the formation of free radicals on the polymer chain, which then react with oxygen to form peroxy radicals. These reactive species can then abstract hydrogen from other parts of the polymer chain, leading to a chain reaction of degradation. This process results in chain scission, reducing the molecular weight of the polymer more rapidly than thermal degradation alone. researchgate.net The initiation of both thermal and oxidative degradation is random chain scission. researchgate.net

For poly(this compound), the presence of the isoheptyl ester group may influence the rate of oxidative degradation. The tertiary hydrogens on the isoheptyl group could potentially be more susceptible to abstraction, although specific studies are needed to confirm this.

Photolytic Degradation

Photolytic degradation occurs when polymers are exposed to light, particularly ultraviolet (UV) radiation. azom.com This process can involve both photo-oxidation and direct photolysis of the polymer backbone. For poly(alkyl methacrylates), photodegradation leads to chain scission and a decrease in molecular weight. researchgate.netrsc.org

Studies on various poly(alkyl methacrylates) have shown that polymers with longer alkyl chains, like poly(this compound), may be more unstable to light. researchgate.net This is because the methyne hydrogen atoms in the acrylate/methacrylate units can be involved in the photo-degradation mechanisms. researchgate.net The degradation process can also lead to the formation of unsaturated groups and carbonyl products. researchgate.netgovinfo.gov The wavelength of the irradiating light plays a crucial role, with shorter wavelengths generally causing more rapid degradation. govinfo.gov

Mechanically Induced Degradation

Mechanical stress, such as that encountered during processing (extrusion, molding) or in high-stress applications, can lead to the degradation of polymers. wikipedia.orgmdpi.com This mechanically induced degradation involves the scission of polymer chains due to the applied force. mdpi.com The process is often localized in areas of high shear stress. wikipedia.org

At lower temperatures, where the polymer is more viscous, it is more susceptible to mechanical degradation via shear stress. wikipedia.org The chain scission creates macroradicals, which can then participate in other degradation reactions, such as oxidation. The degradation can be mitigated by using lubricants or processing aids, which reduce friction and melt viscosity. wikipedia.org

Advanced Computational Modeling of Degradation Pathways

Computational modeling has become a valuable tool for understanding the complex mechanisms of polymer degradation. Techniques such as reactive molecular dynamics (RMD) and kinetic modeling can be used to simulate the degradation process at a molecular level. bohrium.comnist.govacs.org

For polymethacrylates like PMMA, models have been developed to simulate thermal decomposition and predict the formation of volatile products. nist.govresearchgate.net These models can determine kinetic parameters, such as activation energies, for different degradation steps, including chain scission and depolymerization. bohrium.comsemanticscholar.org By applying similar computational approaches to poly(this compound), it would be possible to predict its degradation pathways and the distribution of its degradation products under various conditions, even in the absence of extensive experimental data.

Analysis of Degradation By-products and Their Characterization

A variety of analytical techniques are employed to identify and quantify the by-products of polymer degradation. researchgate.netazom.com These methods provide crucial information about the degradation mechanisms.

Thermogravimetric Analysis (TGA) is used to study the thermal stability of the polymer by measuring its mass loss as a function of temperature. nih.gov This can reveal the temperatures at which different degradation steps occur. nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify changes in the chemical structure of the polymer, such as the formation of carbonyl groups or double bonds, which are indicative of oxidative and photolytic degradation. researchgate.net

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful technique for identifying the volatile products of thermal degradation. nih.govpsu.edu The polymer is rapidly heated, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Size Exclusion Chromatography (SEC) , also known as Gel Permeation Chromatography (GPC), is used to measure the molecular weight distribution of the polymer. researchgate.net A decrease in molecular weight is a direct indication of chain scission. azom.com

| Analytical Technique | Information Obtained | Application in Degradation Studies |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss vs. temperature, thermal stability. nih.gov | Determining the onset and stages of thermal degradation. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Changes in functional groups. researchgate.net | Detecting chemical changes from oxidation and photodegradation. |

| Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) | Identification of volatile degradation products. nih.govpsu.edu | Characterizing the by-products of thermal decomposition. |

| Size Exclusion Chromatography (SEC/GPC) | Molecular weight distribution. researchgate.net | Monitoring chain scission and changes in polymer chain length. azom.com |

Academic Applications and Advanced Materials Development of Poly Isoheptyl Methacrylate

Polymeric Materials for Coatings and Adhesives: A General Overview

In the realm of coatings and adhesives, methacrylate (B99206) monomers are fundamental building blocks. They are frequently employed as functional monomers and reactive diluents to tailor the properties of polymer formulations. Reactive diluents are crucial for reducing the viscosity of resins, which facilitates easier application and higher solids content, thereby lowering the emission of volatile organic compounds (VOCs).

While isoheptyl methacrylate is listed in patents as a potential monomer in adhesive and oxygen-scavenging compositions, specific data on its performance characteristics are not provided. Generally, the choice of a particular alkyl methacrylate can influence properties such as glass transition temperature (Tg), flexibility, and hydrophobicity of the final polymer. Longer, branched alkyl chains like isoheptyl are expected to impart greater flexibility and lower the Tg compared to shorter-chain methacrylates like methyl methacrylate.

Biomedical Engineering and Biomaterials Research: An Area Lacking Specific Focus on Poly(this compound)

The field of biomedical engineering has seen extensive use of various poly(methacrylates) for applications such as hydrogels for controlled drug release and scaffolds for tissue engineering. Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water, and their swelling behavior and mechanical properties can be finely tuned. These characteristics are critical for creating biomaterials that mimic the native extracellular matrix.

However, the scientific literature on hydrogel formulations does not specifically highlight the use of poly(this compound). Research in this area tends to focus on hydrophilic methacrylates like 2-hydroxyethyl methacrylate (HEMA) to ensure high water content, which is essential for biocompatibility and nutrient transport. The hydrophobic nature of the isoheptyl group would likely limit its use as the primary component in a hydrogel, though it could potentially be used as a comonomer to modulate mechanical properties or hydrophobicity.

Similarly, in the design of polymer scaffolds for tissue engineering, the architecture and material properties are tailored to support cell attachment, proliferation, and differentiation. While various methacrylates are employed to create these structures, there is no specific mention of poly(this compound) in the reviewed literature for creating such scaffolds. The emphasis in this field is often on biodegradable and biocompatible materials that can be safely resorbed by the body after the new tissue has formed.

Advanced Drug Delivery System Matrix Development (Material Science Aspects)